physicochemical properties of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
physicochemical properties of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Executive Summary
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound featuring a dihydrobenzo[b]oxepinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] The strategic placement of fluoro and hydroxyl functional groups on the aromatic ring suggests a molecule designed with specific pharmacodynamic and pharmacokinetic properties in mind. This guide provides a comprehensive framework for the characterization of its critical physicochemical properties, which are paramount for assessing its potential as a drug candidate. We will explore its molecular structure, predicted properties, and the robust experimental methodologies required for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and evaluate this promising chemical entity.
The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In modern drug discovery, the adage "fail fast, fail cheap" underscores the need for early and comprehensive assessment of a compound's properties. A molecule's efficacy is not solely dependent on its affinity for a biological target. Its ability to reach that target, remain stable, and be safely metabolized and cleared—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—is governed by its fundamental physicochemical characteristics.[4][5] Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a molecule's journey through biological systems.[6] An early, in-depth understanding of these parameters prevents costly late-stage failures and guides the iterative process of lead optimization.[7][8] The analysis of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is therefore not merely an academic exercise but a critical step in evaluating its "drug-likeness" and developmental potential.[5]
Molecular Identity and Computed Properties
The foundational step in characterizing any new chemical entity is to confirm its identity and evaluate its basic structural attributes. These computed properties provide a preliminary assessment against established criteria for drug-like molecules, such as Lipinski's Rule of Five.[7]
| Property | Value | Source |
| CAS Number | 2226905-06-0 | [9] |
| Molecular Formula | C₁₀H₉FO₃ | [9] |
| Molecular Weight | 196.18 g/mol | [9] |
| Canonical SMILES | C1CC(=O)C2=CC(=C(C=C2OC1)O)F | [9] |
| InChI Key | PTFYHNFXVQTLNZ-UHFFFAOYSA-N | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Topological Polar Surface Area | 46.5 Ų | [9] |
| Heavy Atom Count | 14 | [9] |
The computed values for molecular weight (<500), hydrogen bond acceptors (<10), and a TPSA well below 140 Ų suggest a favorable profile for oral bioavailability.
Caption: Chemical structure of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one.
Core Physicochemical Properties: An Experimental Framework
While computed properties are valuable for initial screening, experimental determination is the gold standard for accurate drug development decisions. The following sections outline the rationale and methodologies for characterizing the key physicochemical properties of this compound.
Caption: General workflow for physicochemical characterization of a new chemical entity.
Lipophilicity (logP/logD)
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Expertise & Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master variable in drug action. It profoundly influences membrane permeability, plasma protein binding, metabolic clearance, and off-target toxicity.[6] The balance is crucial: too low, and the molecule may not cross cell membranes; too high, and it may suffer from poor solubility, high metabolic turnover, and promiscuous binding.[7] The fluorine atom on the aromatic ring will increase lipophilicity, while the phenolic hydroxyl and ketone will decrease it, suggesting a moderate logP value is likely.
-
Trustworthy Protocol: HPLC-Based logD Measurement This method offers higher throughput than the traditional shake-flask method and provides logD values across a pH range, which is more physiologically relevant.
-
System Preparation: Utilize a reverse-phase C18 column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of well-characterized reference compounds with known logD₇.₄ values to create a calibration curve by plotting their retention times against their logD values.
-
Sample Analysis: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Inject a small volume onto the column and record the retention time.
-
Calculation: The capacity factor (k) is calculated from the retention time of the compound (tR) and the column dead time (t₀). The logD₇.₄ of the test compound is then interpolated from the calibration curve.
-
Self-Validation: The integrity of the run is validated by including a quality control standard with a known logD within the batch. The result should be within ±0.2 log units of the known value.
-
Ionization Constant (pKa)
-
Expertise & Causality: The pKa value defines the extent of a molecule's ionization at a given pH.[10] This is critical because the charge state of a molecule dictates its solubility, permeability, and ability to interact with its target. For this compound, the phenolic hydroxyl group is the primary ionizable center. Its pKa will determine the ratio of the neutral (more permeable) to the anionic (more soluble) species at physiological pH. The electron-withdrawing effect of the adjacent fluorine atom is expected to lower the pKa of the hydroxyl group, making it more acidic than a simple phenol.
-
Trustworthy Protocol: UV-Metric Titration This method is ideal for compounds with a chromophore close to the ionization site, which is the case here.
-
Solution Preparation: Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a constant, small amount of a concentrated stock solution of the test compound to each buffered solution.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa.
-
Self-Validation: The calculated pKa should be consistent across multiple analytical wavelengths. The experiment should be repeated at a different ionic strength to check for matrix effects.
-
Aqueous Solubility
-
Expertise & Causality: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[6][8] Solubility is influenced by a molecule's crystal lattice energy (related to melting point) and its interactions with water. The presence of both hydrogen bond donors (hydroxyl) and acceptors (hydroxyl, ketone, ether oxygen) on this molecule will aid solubility, but the rigid aromatic core may counteract this.
-
Trustworthy Protocol: Kinetic Solubility Assay by HPLC-UV This high-throughput method provides an early assessment of a compound's dissolution characteristics.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Precipitation: Add a small aliquot of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for a set period (e.g., 2 hours) at a controlled temperature.
-
Phase Separation: Filter the resulting suspension through a filter plate to remove any precipitated solid.
-
Quantification: Quantify the concentration of the compound remaining in the filtrate using a pre-calibrated HPLC-UV method.
-
Self-Validation: Run a known compound in parallel as a system suitability control. The measured solubility should be within an acceptable range of its literature value.
-
Chemical Stability
-
Expertise & Causality: A drug candidate must be sufficiently stable to withstand storage, formulation, and the physiological environment of the gut and bloodstream.[11][12] The phenolic moiety in this structure is susceptible to oxidation. Furthermore, the overall molecule possesses a UV chromophore, making it potentially liable to photodegradation.[13]
-
Trustworthy Protocol: Forced Degradation Study This study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Stress Conditions: Prepare solutions of the compound and expose them to the following conditions for a defined period (e.g., 24-48 hours):
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Elevated temperature (e.g., 60°C)
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)
-
-
Analysis: Analyze the stressed samples against a control sample (stored at 4°C in the dark) by a stability-indicating HPLC method (typically a gradient method with UV or MS detection).
-
Evaluation: Calculate the percentage of compound remaining. For MS detection, identify the mass of major degradation products to hypothesize degradation pathways.
-
Self-Validation: The HPLC method is considered stability-indicating if it can separate the parent peak from all major degradation peaks (peak purity analysis). A mass balance calculation should account for >95% of the initial parent compound.
-
Structural and Spectroscopic Characterization
Unequivocal confirmation of the chemical structure is mandatory. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect distinct signals in the aromatic region (likely complex multiplets due to fluorine-hydrogen coupling), signals for the two aliphatic methylene groups (-CH₂-) in the oxepine ring, and a characteristic peak for the phenolic proton (-OH).[14][15]
-
¹³C NMR: Should show 10 distinct carbon signals, including a downfield signal for the ketone carbonyl carbon (~190-200 ppm) and signals in the aromatic region showing carbon-fluorine coupling (J-coupling).[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula (C₁₀H₉FO₃). The observed monoisotopic mass should be within 5 ppm of the theoretical value (196.0536).[9]
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), a strong C=O stretch for the ketone (~1650-1680 cm⁻¹), and C-O and C-F stretches in the fingerprint region.[16]
Conclusion and Strategic Outlook
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one presents a promising profile based on its computed properties, aligning well with general guidelines for orally bioavailable drug candidates. However, these predictions require rigorous experimental validation. The protocols outlined in this guide provide a robust, self-validating framework for determining the critical physicochemical properties—lipophilicity, pKa, solubility, and stability—that will govern its behavior in biological systems. The successful execution of this characterization cascade is an indispensable step, providing the foundational data necessary to make informed decisions in any drug discovery program targeting this or related scaffolds.
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